A Technical Guide to 5-Methyl-2-(phenylethynyl)pyridine (CAS No. 124300-38-5) for Advanced Research
A Technical Guide to 5-Methyl-2-(phenylethynyl)pyridine (CAS No. 124300-38-5) for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(phenylethynyl)pyridine, with the CAS number 124300-38-5, is a heterocyclic aromatic compound belonging to the pyridine class.[1][2] Its structure, featuring a pyridine ring substituted with a methyl group at the 5-position and a phenylethynyl group at the 2-position, makes it a subject of significant interest in medicinal chemistry and materials science. This compound is a structural isomer of the extensively studied 2-methyl-6-(phenylethynyl)pyridine (MPEP), a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[3][4] Given the profound impact of MPEP on neuroscience research, this guide provides a comprehensive technical overview of 5-methyl-2-(phenylethynyl)pyridine, including its synthesis, physicochemical properties, and potential applications, largely inferred from the well-documented activities of its isomer.
Chemical Identity and Physicochemical Properties
The fundamental properties of 5-Methyl-2-(phenylethynyl)pyridine are summarized in the table below. It is important to note that while basic molecular information is well-established, experimental data regarding its physical properties such as melting and boiling points are not extensively reported in publicly accessible literature.[1]
| Property | Value | Source |
| CAS Number | 124300-38-5 | [1][2] |
| Molecular Formula | C₁₄H₁₁N | [1][2] |
| Molecular Weight | 193.25 g/mol | [1] |
| IUPAC Name | 5-methyl-2-(phenylethynyl)pyridine | |
| Synonyms | 5-MPEP, 5-methyl-2-(2-phenylethynyl)pyridine | [1] |
| Storage Temperature | Inert atmosphere, Room Temperature | [2] |
Synthesis and Reaction Mechanisms
The most logical and widely employed synthetic route for 5-Methyl-2-(phenylethynyl)pyridine is the Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 2-halo-5-methylpyridine). The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Proposed Synthetic Workflow: Sonogashira Coupling
Caption: Proposed workflow for the synthesis of 5-Methyl-2-(phenylethynyl)pyridine via Sonogashira coupling.
Detailed Experimental Protocol (Hypothetical)
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Preparation : To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-methylpyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).
-
Solvent and Reagents : Add degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base, typically triethylamine (2.0-3.0 eq).
-
Addition of Alkyne : Slowly add phenylacetylene (1.1-1.2 eq) to the stirred mixture.
-
Reaction : The reaction mixture is stirred at room temperature and can be gently heated (e.g., to 50-70°C) to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up : Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification : The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 5-Methyl-2-(phenylethynyl)pyridine.
Spectroscopic Characterization (Predicted)
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. A singlet corresponding to the methyl group protons would likely appear around 2.3-2.5 ppm. The pyridine ring protons should appear as a set of coupled multiplets in the aromatic region (typically 7.0-8.5 ppm), and the phenyl protons would also be observed in this region.
-
¹³C NMR : The carbon NMR would display signals for the methyl carbon (around 18-22 ppm), the two acetylenic carbons (typically between 80-100 ppm), and the aromatic carbons of the pyridine and phenyl rings (in the 120-150 ppm range).
-
IR Spectroscopy : The infrared spectrum should exhibit a characteristic absorption band for the C≡C triple bond stretch, typically in the range of 2100-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.
Applications in Drug Discovery and Neuroscience
The primary interest in 5-Methyl-2-(phenylethynyl)pyridine stems from its close structural relationship to MPEP, a foundational tool in the study of mGluR5. These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Their dysfunction has been implicated in a variety of neurological and psychiatric disorders.
The Role of mGluR5 Antagonism
MPEP is a non-competitive antagonist of the mGluR5 receptor, meaning it binds to a site on the receptor different from the glutamate binding site.[3] This allosteric modulation has been shown to have several therapeutic effects in preclinical models:
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Anxiolytic and Antidepressant Effects : MPEP has demonstrated significant anxiolytic- and antidepressant-like effects in various animal models.[3] These findings suggest that mGluR5 antagonists could be a novel class of drugs for treating anxiety and mood disorders.
-
Neuroprotection : Blockade of mGluR5 by MPEP has been shown to be neuroprotective in models of acute brain injury.[5]
-
Addiction and Substance Abuse : mGluR5 receptors are involved in the rewarding effects of drugs of abuse. MPEP has been found to reduce the self-administration of nicotine, cocaine, and ethanol in animal studies, indicating a potential role for mGluR5 antagonists in addiction therapy.[6][7][8]
-
Pain Perception : MPEP can reverse mechanical hyperalgesia in models of inflammatory pain.[5]
Given that 5-Methyl-2-(phenylethynyl)pyridine is an isomer of MPEP, it is highly probable that it also acts as an mGluR5 antagonist. The change in the methyl group position from the 6- to the 5-position on the pyridine ring may influence its potency, selectivity, and pharmacokinetic properties. Therefore, this compound represents a valuable candidate for synthesis and pharmacological evaluation to explore these potential differences and develop new therapeutic agents.
Caption: Simplified signaling pathway of mGluR5 and the potential inhibitory action of 5-Methyl-2-(phenylethynyl)pyridine.
Safety and Handling
Specific toxicology data for 5-Methyl-2-(phenylethynyl)pyridine is not available. As with any research chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Pyridine derivatives can be toxic if inhaled, ingested, or absorbed through the skin.
Conclusion
5-Methyl-2-(phenylethynyl)pyridine is a compound with significant potential, primarily due to its structural similarity to the well-characterized mGluR5 antagonist, MPEP. While there is a lack of specific experimental data for this particular isomer, its synthesis is readily achievable through established methods like the Sonogashira coupling. The extensive body of research on MPEP provides a strong rationale for investigating 5-Methyl-2-(phenylethynyl)pyridine as a novel modulator of the glutamatergic system. Further research is warranted to synthesize, purify, and fully characterize this compound, and to perform in vitro and in vivo studies to confirm its pharmacological profile and therapeutic potential.
References
- Supporting Information for a relevant chemical synthesis public
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